Atorvastatin Allyl Ester

Overview

Description

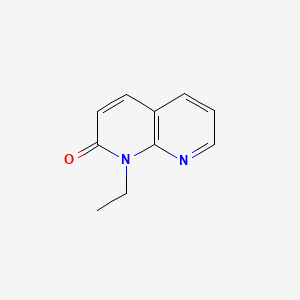

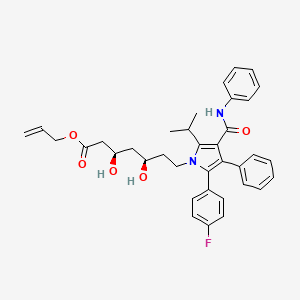

Atorvastatin Allyl Ester is a derivative of atorvastatin . Atorvastatin is a member of the drug class known as statins, which are used for lowering cholesterol . It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR), the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway .

Synthesis Analysis

Atorvastatin synthesis involves procedures such as Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin . The defluoro-hydroxy precursor was produced via Paal-Knorr pyrrole synthesis and was followed by coordination of the phenol to a ruthenium complex .Molecular Structure Analysis

Atorvastatin Lactam Allyl Ester contains a total of 87 bonds. There are 48 non-H bonds, 23 multiple bonds, 15 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The key transformations of the present synthesis are a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition and a subsequent regioselective Baeyer–Villiger oxidation for the stereocontrolled construction of the syn-3,5-dihydroxy carboxylic acid substructure .Physical And Chemical Properties Analysis

Atorvastatin is evaluated using various analytical methods, with HPLC being the most used, followed by HPLC coupled to MS, and spectrophotometry in UV .Scientific Research Applications

Neuroprotective and Antidepressant Effects : Atorvastatin has been shown to evoke a serotonergic system-dependent antidepressant-like effect in mice, indicating its potential use in treating depression through modulation of the serotonergic system (Ludka et al., 2014).

Lipid Metabolism in Hyperlipidemia : It regulates lipid metabolism in hyperlipidemic rats via the PPAR-signaling pathway and HMGCR expression in the liver, suggesting its efficacy in managing hyperlipidemia (Hu et al., 2021).

Cardiovascular Health : Atorvastatin has direct effects on arterial redox state and nitric oxide bioavailability in human atherosclerosis, which can be beneficial for cardiovascular health (Antoniades et al., 2011).

Oral Delivery Enhancement : Nanostructured lipid carriers (NLCs) have been developed to improve the solubility and bypass hepatic effects of atorvastatin, enhancing its oral delivery (Elmowafy et al., 2017).

Combination Therapy in Hyperlipidemia : Atorvastatin, when combined with other agents like torcetrapib, shows improved lipid profiles and complementary actions on lipid parameters, useful in hyperlipidemia management (Bays et al., 2005).

Immunomodulatory Effects : It promotes a Th2 bias and reverses paralysis in central nervous system autoimmune disease, suggesting potential benefits for multiple sclerosis and other autoimmune diseases (Youssef et al., 2002).

Spinal Cord Injury : Atorvastatin has been studied for its effects on sensory and motor function in patients with acute spinal cord injury, although results did not show significant improvement (Aghazadeh et al., 2017).

Pharmacokinetics and Drug-Drug Interactions : Studies on pharmacokinetics and drug-drug interactions, such as with cyclosporine A in renal transplant recipients, are crucial for understanding its therapeutic applications and safety (Åsberg et al., 2001).

Anticancer Activity : Atorvastatin-loaded lipid nanoparticles have shown antitumor activity in MCF-7 breast cancer cells, indicating its potential in cancer treatment (Gambhire et al., 2018).

Mechanism of Action

Target of Action

Atorvastatin Allyl Ester, a structural trim of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the endogenous production of cholesterol is reduced .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . Additionally, it has been suggested that this compound may regulate lipid metabolism via the PPAR-signaling pathway .

Pharmacokinetics

Atorvastatin is subject to metabolism by CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein . These factors, along with others, influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a high-fat diet can exacerbate hyperlipidemia, against which this compound can have a lipid-lowering effect . Furthermore, genetic polymorphisms can influence the drug’s efficacy and the patient’s response .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Atorvastatin Allyl Ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several key enzymes and proteins involved in cholesterol synthesis and regulation. One of the primary targets is HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis. Additionally, it interacts with proteins involved in the PPAR-signaling pathway, influencing lipid metabolism and gene expression .

Cellular Effects

This compound impacts various cell types, particularly hepatocytes, which are central to cholesterol metabolism. It influences cell function by modulating cell signaling pathways, such as the PPAR-signaling pathway, which plays a role in lipid metabolism and inflammation. The compound also affects gene expression, leading to changes in the levels of enzymes and proteins involved in cholesterol synthesis and uptake. Furthermore, this compound can alter cellular metabolism by reducing the availability of cholesterol, which is essential for cell membrane integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, leading to enzyme inhibition. This binding prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-activators, influencing gene expression and metabolic pathways. These interactions result in decreased cholesterol levels and improved lipid profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory effects on HMG-CoA reductase. Over extended periods, the compound continues to reduce cholesterol levels, although its efficacy may diminish due to metabolic degradation and cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects may occur, including liver damage and muscle toxicity. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cholesterol synthesis and regulation. It interacts with enzymes such as HMG-CoA reductase and proteins in the PPAR-signaling pathway. These interactions influence metabolic flux and metabolite levels, leading to reduced cholesterol synthesis and improved lipid profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in the liver, where it exerts its primary effects on cholesterol metabolism. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

This compound localizes to specific subcellular compartments, primarily the endoplasmic reticulum, where HMG-CoA reductase is located. This localization is crucial for its inhibitory effects on cholesterol synthesis. Additionally, the compound may undergo post-translational modifications that influence its activity and targeting to specific organelles .

properties

IUPAC Name |

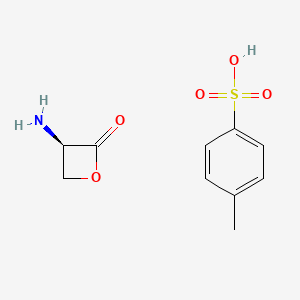

prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZSDSELLJXGC-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742612 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915092-85-2 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methylbenz[a]anthracene-d14](/img/no-structure.png)